molecular formula C20H16ClN3OS B2445115 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide CAS No. 897458-91-2

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2445115
CAS No.: 897458-91-2
M. Wt: 381.88
InChI Key: UGTPHXIBJKKNNJ-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole core with N-methyl-N-phenylacetamide under basic conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorophenyl group enhances its anticancer properties compared to other imidazo[2,1-b]thiazole derivatives .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and oncology. This compound features a unique structure that combines imidazole and thiazole rings, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have been reported to possess IC50 values ranging from 4.41-4.41 to 6.44-6.44 log10 GI50 against multiple tested cell lines .
  • Antibacterial and Antifungal Properties : Similar thiazole derivatives have been evaluated for their antimicrobial activities against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results .

Antitumor Studies

A study focused on the synthesis of imidazo[2,1-b][1,3]thiazole derivatives found that the specific compound displayed potent antitumor activity by inducing apoptosis in cancer cells. For example:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)0.28Induction of apoptosis
HL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

In vitro studies highlighted the antimicrobial potential of related compounds against common bacterial strains:

Microorganism Activity
Escherichia coliInhibited at 1 µg/mL
Staphylococcus aureusInhibited at 1 µg/mL
Aspergillus nigerModerate antifungal activity
Aspergillus oryzaeModerate antifungal activity

These results indicate that the compound's structural features contribute to its efficacy against microbial infections .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-based compounds. One notable study synthesized a series of derivatives and tested their biological activity, demonstrating that modifications in the chemical structure significantly influenced their potency and selectivity against various targets.

Example Case Study: Synthesis and Evaluation

A research team synthesized multiple derivatives of thiazole-based compounds and assessed their biological activities. The study highlighted how structural variations affected both anticancer and antimicrobial properties:

Derivative Anticancer Activity (IC50) Antimicrobial Activity
Compound A5.36 µg/mLEffective against E. coli
Compound B3.21 µg/mLEffective against S. aureus

This research underscores the importance of structural optimization in enhancing biological activity .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-23(16-5-3-2-4-6-16)19(25)11-17-13-26-20-22-18(12-24(17)20)14-7-9-15(21)10-8-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPHXIBJKKNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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